molecular formula C17H19N3NaO3S B8508241 CID 9820661

CID 9820661

Cat. No. B8508241
M. Wt: 368.4 g/mol
InChI Key: HVAJOLFRLWQQQL-JIDHJSLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653329B1

Procedure details

To a stirring suspension of 650 mg (1.89 mmol) of (+)5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole in 6.5 mL of methyl ethyl ketone (MEK) in a 50 mL flask was added, at ambient temperature 0.39 mL of a 5M aqueous sodium hydroxide solution. To that mixture was added 13 mL of toluene. The resulting mixture was turbid, so an additional 6.5 mL of MEK was added and the mixture became a clear, yellow solution. This mixture was allowed to stir at ambient temperature overnight. The following morning, several crystals of 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole sodium salt were added to act as seed crystals, but no product crystals formed. A stream of dry nitrogen gas was blown over the mixture to begin removing the solvent After approximately 10 minutes, the product precipitated. The solids were isolated by vacuum filtration and washed with a small amount of diethyl ether. The solids were then placed into a vacuum desiccator to remove the last traces of ether, to yield approximately 500 mg of the desired product as an off-white powder.
[Compound]
Name
(+)5
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([S:11]([CH2:13][C:14]3[C:19]([CH3:20])=[C:18]([O:21][CH3:22])[C:17]([CH3:23])=[CH:16][N:15]=3)=[O:12])[NH:8][C:7]=2[CH:24]=1.[OH-].[Na+].C1(C)C=CC=CC=1.[Na:34].COC1C=CC2N=C(S(CC3C(C)=C(OC)C(C)=CN=3)=O)NC=2C=1>C(C(C)=O)C>[Na:34].[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([S@:11]([CH2:13][C:14]3[C:19]([CH3:20])=[C:18]([O:21][CH3:22])[C:17]([CH3:23])=[CH:16][N:15]=3)=[O:12])[NH:8][C:7]=2[CH:24]=1 |f:1.2,4.5,7.8,^1:33,63|

Inputs

Step One
Name
(+)5
Quantity
650 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(NC(=N2)S(=O)CC2=NC=C(C(=C2C)OC)C)C1
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].COC=1C=CC2=C(NC(=N2)S(=O)CC2=NC=C(C(=C2C)OC)C)C1
Step Five
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
no product crystals formed
CUSTOM
Type
CUSTOM
Details
to begin removing the solvent After approximately 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the product precipitated
CUSTOM
Type
CUSTOM
Details
The solids were isolated by vacuum filtration
WASH
Type
WASH
Details
washed with a small amount of diethyl ether
CUSTOM
Type
CUSTOM
Details
to remove the last traces of ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Na].COC=1C=CC2=C(NC(=N2)[S@@](=O)CC2=NC=C(C(=C2C)OC)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06653329B1

Procedure details

To a stirring suspension of 650 mg (1.89 mmol) of (+)5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole in 6.5 mL of methyl ethyl ketone (MEK) in a 50 mL flask was added, at ambient temperature 0.39 mL of a 5M aqueous sodium hydroxide solution. To that mixture was added 13 mL of toluene. The resulting mixture was turbid, so an additional 6.5 mL of MEK was added and the mixture became a clear, yellow solution. This mixture was allowed to stir at ambient temperature overnight. The following morning, several crystals of 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole sodium salt were added to act as seed crystals, but no product crystals formed. A stream of dry nitrogen gas was blown over the mixture to begin removing the solvent After approximately 10 minutes, the product precipitated. The solids were isolated by vacuum filtration and washed with a small amount of diethyl ether. The solids were then placed into a vacuum desiccator to remove the last traces of ether, to yield approximately 500 mg of the desired product as an off-white powder.
[Compound]
Name
(+)5
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([S:11]([CH2:13][C:14]3[C:19]([CH3:20])=[C:18]([O:21][CH3:22])[C:17]([CH3:23])=[CH:16][N:15]=3)=[O:12])[NH:8][C:7]=2[CH:24]=1.[OH-].[Na+].C1(C)C=CC=CC=1.[Na:34].COC1C=CC2N=C(S(CC3C(C)=C(OC)C(C)=CN=3)=O)NC=2C=1>C(C(C)=O)C>[Na:34].[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([S@:11]([CH2:13][C:14]3[C:19]([CH3:20])=[C:18]([O:21][CH3:22])[C:17]([CH3:23])=[CH:16][N:15]=3)=[O:12])[NH:8][C:7]=2[CH:24]=1 |f:1.2,4.5,7.8,^1:33,63|

Inputs

Step One
Name
(+)5
Quantity
650 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(NC(=N2)S(=O)CC2=NC=C(C(=C2C)OC)C)C1
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].COC=1C=CC2=C(NC(=N2)S(=O)CC2=NC=C(C(=C2C)OC)C)C1
Step Five
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
no product crystals formed
CUSTOM
Type
CUSTOM
Details
to begin removing the solvent After approximately 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the product precipitated
CUSTOM
Type
CUSTOM
Details
The solids were isolated by vacuum filtration
WASH
Type
WASH
Details
washed with a small amount of diethyl ether
CUSTOM
Type
CUSTOM
Details
to remove the last traces of ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Na].COC=1C=CC2=C(NC(=N2)[S@@](=O)CC2=NC=C(C(=C2C)OC)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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